molecular formula C17H23F3N2O2 B2753794 tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1713160-77-0

tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No. B2753794
CAS RN: 1713160-77-0
M. Wt: 344.378
InChI Key: KMVWPDGLGCSRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23F3N2O2 . It has a molecular weight of 344.37 . This compound is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound is based on a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 4-position with an amino group and a phenyl ring, which is further substituted at the 3-position with a trifluoromethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.37 . It’s typically stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .

Scientific Research Applications

Synthesis of Enantiopure Compounds

tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their value in producing stereoselective compounds essential for pharmaceutical applications (Marin et al., 2004).

Anticancer Drug Synthesis

The synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , a critical intermediate for small molecule anticancer drugs, exemplifies the compound's importance in the development of new therapeutic agents targeting cancer (Zhang et al., 2018).

Molecular Structure Analysis

Research on tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has contributed to the understanding of molecular structures through X-ray diffraction analysis, aiding in the development of cyclic amino acid esters (Moriguchi et al., 2014).

Development of Biologically Active Compounds

The compound has served as an important intermediate in the synthesis of tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate , highlighting its role in creating biologically active molecules such as crizotinib, which are significant in medical research (Kong et al., 2016).

Chemical Modification and Activation

Studies on N-tert-Butanesulfinyl imines demonstrate the versatility of tert-butyl-based compounds for the asymmetric synthesis of amines, showing their application in activating imines for nucleophilic addition and serving as powerful chiral directing groups (Ellman et al., 2002).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-9-7-16(21,8-10-22)12-5-4-6-13(11-12)17(18,19)20/h4-6,11H,7-10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVWPDGLGCSRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

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